methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate is a complex bicyclic heterocyclic compound characterized by a fused cyclopenta-thienopyridine core. This structure includes a thiophene ring fused to a pyridine system, with additional substituents such as a phenyl group at position 5, a methyl ester at position 2, and a primary amine at position 1.
Properties
IUPAC Name |
methyl 3-amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7-tetraene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-18(21)16-14(19)13-11-8-5-9-12(11)15(20-17(13)23-16)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNXTFDABFKKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCC3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate, commonly referred to as a thienopyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₈H₁₆N₂O₂S
- Molecular Weight : 324.4 g/mol
- CAS Number : 861209-21-4
Research indicates that compounds within the thienopyridine class often exhibit activity through modulation of various biological pathways. The specific mechanisms for this compound include:
- Inhibition of Kinases : Thienopyridines are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression. For instance, studies have shown that similar compounds can effectively inhibit the epidermal growth factor receptor (EGFR) kinases associated with non-small cell lung cancer (NSCLC) .
- Antitumor Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that thienopyridine derivatives can induce apoptosis and inhibit cell proliferation through microtubule disruption and other cytotoxic mechanisms .
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cell Line Studies : In assays using A549 and NCI-H1975 cell lines, methyl 1-amino-5-phenyl derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B1 | NCI-H1975 | 15.629 | EGFR Inhibition |
| B7 | A549 | 0.297 | Microtubule Disruption |
| A5 | A549 | >50 | Low Activity |
Microtubule Depolymerization
Compounds related to methyl 1-amino-5-phenyl derivatives have shown the ability to cause microtubule depolymerization at concentrations as low as 10 µM. This activity is critical for their antiproliferative effects in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various thienopyridine derivatives where methyl 1-amino-5-phenyl was a key component. The study found that modifications to the phenyl ring significantly enhanced cytotoxicity against NSCLC cell lines compared to unmodified structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence describes two structurally related compounds, though none share the exact scaffold of the target molecule. Below is a comparative analysis based on structural and functional group similarities:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Differences: The target compound features a cyclopenta[d]thieno[2,3-b]pyridine system, distinct from the thiazolo[3,2-a]pyrimidine in and the thieno[2,3-c]pyridine in . The fused cyclopenta ring in the target compound introduces conformational rigidity compared to the partially saturated systems in .
Functional Group Variations: The primary amine (C1) in the target compound contrasts with the Boc-protected amine in . Amines in such positions may enhance solubility or serve as hydrogen-bond donors in drug-receptor interactions. The methyl ester (C2) in the target compound differs from the ethyl esters in both referenced compounds, which may alter metabolic stability or hydrolysis rates .
Synthetic Routes: The synthesis of the compound in involves refluxing with acetic acid/acetic anhydride, a method common for forming fused heterocycles.
Limitations and Recommendations
The absence of direct experimental data for this compound in the provided evidence precludes a detailed analysis of its physicochemical properties (e.g., solubility, melting point) or biological activity. Future studies should prioritize:
- X-ray crystallography to confirm its conformation and intermolecular interactions.
- In vitro screening to evaluate kinase inhibition or cytotoxicity.
- Comparative SAR studies with analogs like those in and to optimize substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
